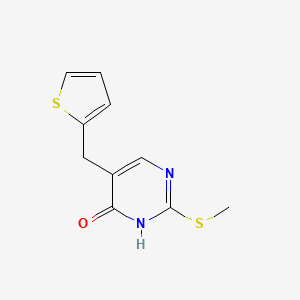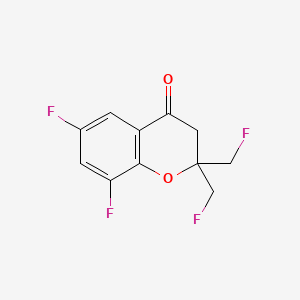
2-((Prop-2-yn-1-yloxy)methyl)furan
Descripción general
Descripción
2-((Prop-2-yn-1-yloxy)methyl)furan is an organic compound that belongs to the class of ethers It is characterized by the presence of a propargyl group (a three-carbon chain with a triple bond) and a furfuryl group (derived from furfural, a furan ring with an aldehyde group)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-((Prop-2-yn-1-yloxy)methyl)furan can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an SN2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). In the case of propargylfurfuryl ether, furfuryl alcohol can be reacted with propargyl bromide in the presence of a base to form the desired ether .
Industrial Production Methods: Industrial production of ethers like propargylfurfuryl ether often involves similar synthetic routes but on a larger scale. The use of phase transfer catalysis (PTC) can enhance the efficiency of the reaction by facilitating the transfer of reactants between different phases, thus increasing the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions: 2-((Prop-2-yn-1-yloxy)methyl)furan undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form carbonyl compounds.
Reduction: The triple bond in the propargyl group can be reduced to form alkenes or alkanes.
Substitution: The ether linkage can be cleaved under acidic conditions to form alcohols and alkyl halides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.
Substitution: Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) are used for cleavage reactions.
Major Products:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alkenes or alkanes.
Substitution: Alcohols and alkyl halides.
Aplicaciones Científicas De Investigación
2-((Prop-2-yn-1-yloxy)methyl)furan has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of propargylfurfuryl ether involves its interaction with various molecular targets and pathways. The propargyl group can undergo nucleophilic addition reactions, while the furfuryl group can participate in electrophilic aromatic substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparación Con Compuestos Similares
Furfuryl alcohol: Shares the furfuryl group but lacks the propargyl group.
Propargyl alcohol: Contains the propargyl group but lacks the furfuryl group.
Allyl furfuryl ether: Similar structure but with an allyl group instead of a propargyl group.
Uniqueness: The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C8H8O2 |
|---|---|
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
2-(prop-2-ynoxymethyl)furan |
InChI |
InChI=1S/C8H8O2/c1-2-5-9-7-8-4-3-6-10-8/h1,3-4,6H,5,7H2 |
Clave InChI |
PACIZDGHLNLSOU-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCC1=CC=CO1 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(Ethoxy)ethyl]-2-(1-piperazinyl)benzimidazole](/img/structure/B8328953.png)

![N-tert-butyl-4-[5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide](/img/structure/B8328983.png)
![1-[2-(4-Chlorophenyl)-ethyl]-4-(4-chlorobenzoyl)-piperazine](/img/structure/B8328985.png)








